molecular formula C9H11ClFNO2 B8179797 Methyl 4-(aminomethyl)-2-fluorobenzoate HCl

Methyl 4-(aminomethyl)-2-fluorobenzoate HCl

Cat. No.: B8179797
M. Wt: 219.64 g/mol
InChI Key: JWPDUPIBRBJMOA-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-2-fluorobenzoate HCl is a fluorinated benzoate ester derivative characterized by a methyl ester group at the carboxylic acid position, a fluorine atom at the ortho (2nd) position, and an aminomethyl (-CH2NH2) substituent at the para (4th) position of the benzene ring.

Properties

IUPAC Name

methyl 4-(aminomethyl)-2-fluorobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)7-3-2-6(5-11)4-8(7)10;/h2-4H,5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPDUPIBRBJMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride typically involves a multi-step process:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Esterification: The resulting compound is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group (-CH2_2
NH2_2
) undergoes oxidation under controlled conditions:

  • Reagents/Conditions : Potassium permanganate (KMnO4_4
    ) in acidic media or chromium trioxide (CrO3_3
    ) in sulfuric acid.

  • Products : Oxidized to a carboxylic acid derivative (4-carboxy-2-fluorobenzoate) via intermediate imine or nitrile formation.

  • Mechanistic Insight : The oxidation proceeds through deprotonation of the aminomethyl group, followed by sequential electron transfer and hydrolysis.

Reaction Type Reagents Conditions Product
OxidationKMnO4_4
/H2_2
SO4_4
80–100°C, 6–8 hrs4-Carboxy-2-fluorobenzoic acid

Reduction Reactions

The ester group (-COOCH3_3
) is susceptible to reduction:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH4_4
    ) in anhydrous tetrahydrofuran (THF) or diethyl ether.

  • Products : Reduced to the corresponding alcohol (4-(aminomethyl)-2-fluorobenzyl alcohol).

  • Key Data : Yields >85% under inert atmospheres, confirmed by 1H^{1}\text{H}
    NMR .

Nucleophilic Substitution

The fluorine atom at the 2-position participates in aromatic substitution:

  • Reagents/Conditions : Amines (e.g., NH3_3
    ) or alkoxides (e.g., NaOCH3_3
    ) in polar aprotic solvents (DMF, DMSO) at 60–80°C.

  • Products : Substituted derivatives (e.g., 2-amino-4-(aminomethyl)benzoate).

  • Mechanism : Fluorine’s high electronegativity stabilizes the transition state, facilitating nucleophilic attack .

Substitution Nucleophile Solvent Product Yield
Fluoro → AminoNH3_3
text
| DMF | 2-Amino-4-(aminomethyl)benzoate| 72%[4] |

Hydrolysis

The ester group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : HCl (6M) at reflux yields 4-(aminomethyl)-2-fluorobenzoic acid.

  • Basic Hydrolysis : NaOH (2M) at 60°C produces the carboxylate salt, which acidifies to the free acid.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 200°C, releasing CO2_2
    and methylamine.

  • HCl Salt Effects : Enhances aqueous solubility but may promote ester hydrolysis under prolonged storage in humid conditions .

Mechanistic Insights

  • Aminomethyl Reactivity : The -CH2_2
    NH2_2
    group participates in hydrogen bonding, influencing regioselectivity in electrophilic substitutions.

  • Fluorine Effects : Electron-withdrawing nature directs substitution to the para position relative to the ester group .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to be modified to create derivatives that exhibit biological activity.

  • Anticancer Agents : The compound has been investigated as a precursor for synthesizing small molecules that target specific proteins involved in cancer progression. For instance, studies have shown that modifications of related fluorinated compounds can enhance their potency against cancer cell lines by inhibiting key regulatory proteins like CARM1 .
  • Histone Deacetylase Inhibitors : The compound is also utilized in the development of histone deacetylase inhibitors, which play a critical role in cancer therapy by altering gene expression. Research has demonstrated that fluorinated linkers improve the selectivity and efficacy of these inhibitors .

Organic Synthesis

The compound is frequently employed in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

  • Synthesis of Fluorinated Compounds : Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride can be used as a building block for synthesizing other fluorinated compounds, which are valuable in medicinal chemistry for enhancing the pharmacokinetic properties of drugs.
  • Preparation of Pharmaceutical Intermediates : It acts as an intermediate in the synthesis of more complex molecules, facilitating the production of various pharmaceuticals. For example, its derivatives have been synthesized to create novel compounds with improved therapeutic profiles .

Case Study 1: Development of Anticancer Agents

A study focused on the synthesis of small molecule degraders targeting CARM1 utilized methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride as a key intermediate. The resulting compounds demonstrated significant degradation activity in breast cancer cell lines, highlighting the compound's utility in anticancer drug development .

Case Study 2: Histone Deacetylase Inhibition

Research involving fluorinated peptoid-based histone deacetylase inhibitors showed that incorporating methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride into their structure enhanced their binding affinity and selectivity for HDAC6. This study illustrated how modifications to the compound can lead to significant improvements in drug efficacy .

Data Tables

The following table summarizes key findings related to the applications of methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride:

Application AreaDescriptionKey Findings
Anticancer Drug DevelopmentUsed as an intermediate for synthesizing small molecule degraders targeting CARM1Significant degradation activity observed in MCF7 cells at low concentrations
Histone Deacetylase InhibitionComponent in synthesizing selective HDAC inhibitorsImproved binding affinity due to fluorinated linkers
Organic SynthesisPrecursor for various fluorinated compoundsEnhances pharmacokinetic properties of resulting drugs

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key features include:

  • Fluorine at position 2 : Enhances electronegativity and metabolic stability.
  • Methyl ester : Increases lipophilicity compared to carboxylic acids.
  • HCl salt : Improves aqueous solubility and crystallinity.

Below is a comparative analysis with analogous compounds (Table 1):

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
Methyl 4-(aminomethyl)-2-fluorobenzoate HCl C₉H₉FNO₂·HCl 2-F, 4-aminomethyl, methyl ester, HCl salt Potential pharmaceutical candidate Inferred
4-Amino-2-fluorobenzoic acid C₇H₅FNO₂ 2-F, 4-amino, carboxylic acid Intermediate in drug synthesis
Fluazolate (pesticide) C₁₄H₁₂BrClF₃N₂O₂ 4-F, 2-Cl, bromo, trifluoromethyl, ester Agrochemical (herbicide)
2-Amino-1-phenylethanone hydrochloride C₈H₁₀NO·HCl Aminomethyl, ketone, HCl salt Pharmaceutical intermediate
4-(Aminomethyl)-6,7-dimethoxycoumarin HCl C₁₂H₁₃NO₄·HCl Coumarin core, aminomethyl, dimethoxy, HCl Fluorescent probe

Key Differences and Implications

Unlike fluazolate, which contains multiple halogens (Br, Cl, F) and a trifluoromethyl group for agrochemical activity, the target compound’s aminomethyl group may favor interactions with biological targets (e.g., enzymes or receptors) .

HCl Salt vs. Free Base: The HCl salt (shared with 2-amino-1-phenylethanone hydrochloride) improves solubility in polar solvents compared to non-salt forms, critical for formulation in drug delivery .

Aromatic System Diversity: 4-(Aminomethyl)-6,7-dimethoxycoumarin HCl features a coumarin scaffold with methoxy groups, suggesting fluorescence applications, whereas the benzoate core of the target compound may prioritize stability under metabolic conditions .

Biological Activity

Methyl 4-(aminomethyl)-2-fluorobenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 4-(aminomethyl)-2-fluorobenzoate HCl features a fluorine atom at the meta position relative to the carboxylate group, enhancing its binding affinity to biological targets. The aminomethyl group can engage in hydrogen bonding, which is crucial for its interaction with various enzymes and receptors.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : It acts as an inhibitor for several histone deacetylases (HDACs), which are important in regulating gene expression and have implications in cancer therapy.
  • Protein Interaction : The structural features allow it to modulate protein functions through specific interactions, influencing various biological pathways .

Antiviral Activity

Recent studies have demonstrated the efficacy of 4-(aminomethyl)benzamide derivatives against filoviruses, including Ebola and Marburg viruses. These compounds showed EC50 values below 10 μM, indicating potent antiviral activity. The structural optimization of these compounds has led to improved metabolic stability and selectivity against viral entry mechanisms .

Antibacterial Activity

The compound has also been investigated for antibacterial properties. A study reported its effectiveness against Gram-negative bacteria, with low minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin. The presence of the aminomethyl group enhances solubility and reduces plasma protein binding, contributing to its antibacterial potency .

Case Study 1: HDAC Inhibition

A series of fluorinated peptoid-based HDAC inhibitors were synthesized, including derivatives of this compound. These compounds exhibited varying degrees of selectivity for HDAC6 over other isoforms, with some showing IC50 values as low as 0.013 μM against HDAC1 and 0.010 μM against HDAC6. The introduction of fluorine at specific positions significantly enhanced inhibitory activity .

Case Study 2: Antiviral Efficacy

In a comparative study on the antiviral efficacy of various 4-(aminomethyl)benzamide derivatives, compounds were tested against wild-type strains of Ebola and Marburg viruses in Vero cells. Selected compounds demonstrated broad-spectrum antifiloviral activity with effective concentrations under 10 μM, highlighting their potential as therapeutic agents for viral infections .

Table 1: Biological Activity Summary

Biological ActivityTarget OrganismEC50/MIC (μM)Reference
HDAC InhibitionHuman Cells0.010 - 0.013
Antiviral ActivityEbola Virus<10
Antibacterial ActivityE. coli0.008 - 0.125

Table 2: Structural Variants and Their Activities

Compound VariantStructure FeaturesHDAC6 IC50 (μM)Antiviral EC50 (μM)
Compound AFluorinated benzamide0.027<10
Compound BNon-fluorinated analog>1>10
Compound CAminomethyl group present0.010<10

Q & A

Q. What synthetic routes are recommended for Methyl 4-(aminomethyl)-2-fluorobenzoate HCl, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a multi-step pathway:

Fluorination and Aminomethylation: Start with 2-fluoro-4-methylbenzoic acid. Introduce the aminomethyl group through nitration (using HNO₃/H₂SO₄) followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine .

Esterification: React the intermediate with methanol under acidic conditions (HCl gas or H₂SO₄) to form the methyl ester.
Optimization Tips:

  • Use anhydrous conditions to avoid hydrolysis of the ester.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., THF vs. DMF) to enhance yield .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • Purity Analysis:
    • HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient).
    • Elemental Analysis to confirm C, H, N, and Cl content (±0.3% tolerance).
  • Structural Confirmation:
    • ¹H/¹³C NMR : Key signals include the ester methyl group (~3.9 ppm, singlet) and aromatic protons (split due to fluorine coupling).
    • 19F NMR : A singlet near -110 ppm confirms the fluorine substituent’s position .

Q. What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at -20°C.
  • Stability Tests:
    • Conduct accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic stability.
    • Monitor for free benzoic acid formation via FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis?

Methodological Answer: Discrepancies (e.g., unexpected splitting in ¹H NMR) may arise from:

  • Tautomerism : Check for enol-keto equilibria by analyzing DMSO-d₆ vs. CDCl₃ spectra.
  • Residual Solvents : Use high-vacuum drying or deuterated solvents to eliminate interference.
  • Polymorphism : Perform X-ray crystallography (as in related fluorobenzoate esters ) to confirm solid-state structure.

Q. What strategies are effective for impurity profiling in this compound?

Methodological Answer:

  • Byproduct Identification : Use HPLC-MS (ESI+ mode) to detect:
    • Unreacted intermediates : e.g., 4-(aminomethyl)-2-fluorobenzoic acid (m/z ~184).
    • Hydrolysis products : Methyl ester hydrolysis to carboxylic acid (retention time shift in HPLC).
  • Synthetic Adjustments : Introduce scavenger resins (e.g., polymer-bound carbodiimide) to trap reactive byproducts .

Q. How does the fluorine substituent influence reactivity in downstream applications?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The fluorine atom acts as a meta-directing group, altering regioselectivity in further functionalization.
  • Hydrogen Bonding : The electron-withdrawing fluorine enhances hydrogen-bond acceptor strength, critical in crystallography (e.g., co-crystal formation with APIs) .

Q. What experimental designs are recommended for studying hydrolysis kinetics under physiological conditions?

Methodological Answer:

  • Buffer Systems : Test hydrolysis in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Kinetic Monitoring : Use UV-Vis spectroscopy (λ = 260 nm) to track ester cleavage over 24–72 hours.
  • Activation Energy Calculation : Perform Arrhenius analysis at 25°C, 37°C, and 50°C to predict shelf-life .

Q. How can computational modeling assist in predicting metabolic pathways?

Methodological Answer:

  • In Silico Tools : Use SWISS ADME or Meteor Nexus to predict Phase I/II metabolism.
    • Phase I : Likely ester hydrolysis to 4-(aminomethyl)-2-fluorobenzoic acid.
    • Phase II : Glucuronidation of the amine group.
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

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